An In-Depth Technical Guide to 3,5-Dihydroxyflavone
An In-Depth Technical Guide to 3,5-Dihydroxyflavone
Prepared by: Gemini, Senior Application Scientist
Introduction
Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. Within this class, the flavonols are distinguished by a 3-hydroxy group on their central C-ring, a structural feature that imparts significant chemical reactivity and biological activity. This guide provides a detailed examination of the fundamental chemical properties of a specific, synthetically important member of this subclass: 3,5-dihydroxyflavone (CAS No. 6665-69-6).[1][2][3]
While not as ubiquitously studied as its polyhydroxylated relatives like quercetin or kaempferol, 3,5-dihydroxyflavone serves as a foundational scaffold for medicinal chemistry and a model compound for understanding the structure-property relationships that govern the behavior of more complex flavonols. Its unique arrangement of hydroxyl groups—one participating in a strong intramolecular hydrogen bond and one available for intermolecular interactions—creates a fascinating interplay of acidity, reactivity, and spectroscopic behavior. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this molecule's core characteristics, from its synthesis and purification to its spectroscopic signature and chemical reactivity.
Chemical Identity and Structure
Correctly identifying a chemical entity is the bedrock of reproducible science. The following section details the established nomenclature and structural representation of 3,5-dihydroxyflavone.
Nomenclature and Identifiers:
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Systematic IUPAC Name: 3,5-Dihydroxy-2-phenyl-4H-chromen-4-one[1]
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Common Name: 3,5-Dihydroxyflavone
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Molecular Formula: C₁₅H₁₀O₄[1]
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Molecular Weight: 254.24 g/mol [2]
The structure consists of a central benzopyranone (chromen-4-one) core with a phenyl group at the C2 position (B-ring) and hydroxyl groups at the C3 and C5 positions. The numbering of the flavone backbone is critical for unambiguous communication of substituent positions.
Caption: Chemical structure of 3,5-Dihydroxyflavone.
Physicochemical Properties
The physical properties of 3,5-dihydroxyflavone dictate its behavior in solution, its purification strategy, and its potential for formulation. A key structural feature influencing these properties is the strong intramolecular hydrogen bond between the 5-hydroxyl proton and the 4-carbonyl oxygen, which decreases its polarity and aqueous solubility compared to isomers lacking this feature.[4][5]
| Property | Value | Source |
| CAS Number | 6665-69-6 | [1][2][3] |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [2] |
| Physical Form | Neat / Crystalline Solid | [1] |
| UV λmax (in Methanol) | 266 nm | [6] |
| XLogP3 (Predicted) | 3.0 | PubChem[3] |
| pKa (Acidic, Predicted) | 7.2 | PubChem[3] |
| Solubility | Soluble in DMSO, acetone, methanol; sparingly soluble in water. | [7] (Inferred) |
Synthesis and Purification
Flavonols are most reliably synthesized via the Algar-Flynn-Oyamada (AFO) reaction .[8][9] This method involves the oxidative cyclization of a 2'-hydroxychalcone precursor using alkaline hydrogen peroxide. The reaction proceeds through a dihydroflavonol intermediate, which is then oxidized in situ to the final flavonol product.[9] The choice of this method is causal; it directly introduces the requisite 3-hydroxyl group onto the flavone core.
Caption: Workflow for the synthesis of 3,5-dihydroxyflavone via the AFO reaction.
3.1. Experimental Protocol: Algar-Flynn-Oyamada Synthesis
This protocol is an adapted, representative procedure for the synthesis of 3,5-dihydroxyflavone.
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Dissolution: Dissolve the starting material, 2',6'-dihydroxychalcone (1 equivalent), in a suitable solvent such as methanol or ethanol.
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Basification: Cool the solution in an ice bath (0-5 °C). Slowly add aqueous sodium hydroxide (e.g., 2 M NaOH) until the solution is strongly alkaline and the chalcone is fully deprotonated, typically forming a deep-colored solution. The use of a strong base is essential to generate the phenoxide required for the initial cyclization step.[9]
-
Oxidation: While maintaining the low temperature, add hydrogen peroxide (30% H₂O₂, ~2-3 equivalents) dropwise to the stirred solution. The reaction is often exothermic and must be controlled to prevent side reactions or degradation. The peroxide serves as the oxidizing agent to form the key dihydroflavonol intermediate.[8]
-
Reaction Monitoring: Allow the reaction to stir at low temperature for several hours, then warm to room temperature and stir for an additional 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the chalcone spot.
-
Work-up: Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid (HCl) or acetic acid until it is neutral or slightly acidic (pH ~5-6). This protonates the phenoxide and precipitates the crude product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
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Purification: The crude product is best purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane. The choice of solvent depends on achieving high solubility at elevated temperatures and low solubility at room temperature to maximize recovery of pure crystals.
Spectroscopic Characterization (Predicted)
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¹H-NMR (in DMSO-d₆):
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5-OH Proton: A sharp singlet, significantly downfield shifted to ~12-13 ppm. This extreme shift is a classic diagnostic feature caused by the strong intramolecular hydrogen bond to the C4-carbonyl.[10]
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A-Ring Protons: The protons at C6, C7, and C8 will appear as a complex multiplet or distinct doublets and triplets in the aromatic region, typically between 6.0 and 7.5 ppm.
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B-Ring Protons: The five protons of the unsubstituted B-ring will appear as multiplets between 7.5 and 8.2 ppm.
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3-OH Proton: A broader singlet, typically between 9 and 10 ppm, which is exchangeable with D₂O.
-
-
¹³C-NMR (in DMSO-d₆):
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Mass Spectrometry (EI-MS):
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Molecular Ion (M⁺•): A strong peak at m/z = 254, corresponding to the molecular weight.
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Fragmentation: Flavonoids undergo characteristic retro-Diels-Alder (RDA) fragmentation. Expect fragments corresponding to the cleavage of the C-ring, providing structural information about the A- and B-rings.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
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O-H Stretch: A broad band from ~3200-3500 cm⁻¹ for the hydroxyl groups.
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C=O Stretch: A strong, sharp absorption around 1650-1665 cm⁻¹. The frequency is slightly lowered due to conjugation and hydrogen bonding with the 5-OH group.
-
C=C Stretch: Aromatic ring stretches will appear in the 1450-1610 cm⁻¹ region.
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Chemical Reactivity and Stability
The reactivity of 3,5-dihydroxyflavone is dominated by its hydroxyl groups and the conjugated π-system.
Caption: The intramolecular hydrogen bond between the 5-OH and 4-C=O groups.
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Acidity and Reactivity of Hydroxyl Groups:
-
5-OH Group: This hydroxyl group is significantly less acidic and less nucleophilic due to its involvement in the strong intramolecular hydrogen bond. It is resistant to simple alkylation or acylation reactions under standard conditions.
-
3-OH Group: The 3-hydroxyl group is more acidic and readily participates in reactions such as esterification, etherification, and glycosylation. It is the primary site for derivatization.
-
-
Antioxidant Activity: Like other flavonols, 3,5-dihydroxyflavone is expected to be a potent antioxidant. The mechanism involves donating a hydrogen atom from a hydroxyl group (primarily the more labile 3-OH) to neutralize free radicals, forming a stable flavonoid radical that is delocalized across the conjugated system.
-
Stability: Flavonoids can be sensitive to high pH, high temperatures, and UV light, which can lead to degradation. Solutions should be stored protected from light, and experiments at high pH should be conducted with care.
Biological Context and Potential Applications
While specific biological studies on 3,5-dihydroxyflavone are limited, the flavonol scaffold is of immense interest in drug discovery. Flavonols are known to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[11] The 3- and 5-hydroxyl groups, in combination with the 4-oxo function, are recognized as key structural features for potent antioxidant action.[5]
Therefore, 3,5-dihydroxyflavone serves as a valuable parent structure for the synthesis of more complex derivatives. By selectively modifying the 3-OH group or the A- and B-rings, medicinal chemists can probe structure-activity relationships and develop novel therapeutic agents.
Safety and Handling
As a fine chemical powder, 3,5-dihydroxyflavone should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If aerosolization is possible, a dust mask or respirator should be used. Based on GHS classifications for structurally similar dihydroxyflavones, this compound should be treated as a potential skin, eye, and respiratory irritant.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
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Algar–Flynn–Oyamada reaction. Wikipedia. [Link]
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Elimination of the Hydrogen Bonding Effect on the Solvatochromism of 3-Hydroxyflavones. ACS Publications. [Link]
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Synthesis of 5-subsituted flavonols via the Algar-Flynn-Oyamada (AFO) reaction: The mechanistic implication. ResearchGate. [Link]
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3,7-Dihydroxyflavone. PubChem, National Center for Biotechnology Information. [Link]
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5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers. MDPI. [Link]
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Hydrogen Bonding Effects on Reactivity. White Rose eTheses Online. [Link]
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Chemical structure of the flavonoid 3,6-dihydroxyflavone (3,6-DHF). ResearchGate. [Link]
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3-Hydroxyflavone. Wikipedia. [Link]
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Chemical structure and atom numbering of the hydroxyflavones taking quercetin (3,5,7,3,4-pentahydroxyflavone) as the example. ResearchGate. [Link]
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2'-HYDROXY-6'-METHOXYCHALCONE. LookChem. [Link]
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3,6-Dihydroxyflavone. PubChem, National Center for Biotechnology Information. [Link]
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H-1 and C-13-NMR data of hydroxyflavone derivatives. ResearchGate. [Link]
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The crystal structures and hydrogen-bond properties of three 3-hydroxy-flavone derivatives. Semantic Scholar. [Link]
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Determination of Flavonoids in Selected Scleranthus Species and Their Anti-Collagenase and Antioxidant Potential. National Center for Biotechnology Information. [Link]
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Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. National Center for Biotechnology Information. [Link]
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